molecular formula C32H16N8Sn B13390600 9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

Katalognummer: B13390600
Molekulargewicht: 631.2 g/mol
InChI-Schlüssel: LLVONELOQJAYBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17173110,17128,3502,708,37011,16020,25026,39029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene” is a highly complex organic molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclic framework and the introduction of functional groups. Common synthetic methods might include:

    Cyclization reactions: To form the multi-cyclic structure.

    Functional group transformations: To introduce the nitrogen atoms and the tin atom.

    Purification steps: Such as chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route to improve yield and reduce costs. This might involve:

    Scaling up the reaction conditions: Using larger reactors and more efficient catalysts.

    Automation and continuous flow processes: To enhance reproducibility and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation and reduction: Due to the presence of multiple nitrogen atoms and the tin atom.

    Substitution reactions: Particularly at the nitrogen atoms or the tin atom.

    Cycloaddition reactions: Given the multi-cyclic structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to the formation of nitro or oxo derivatives.

    Reduction: Could result in the formation of amines or alcohols.

    Substitution: Could introduce various functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

The compound’s unique structure and functional groups make it suitable for various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use in drug discovery or as a probe for studying biological systems.

    Medicine: Possible applications in developing new pharmaceuticals or diagnostic agents.

    Industry: Use in materials science for developing new polymers or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which the compound exerts its effects would depend on its specific application. For example:

    In catalysis: The tin atom might act as a Lewis acid, facilitating various chemical transformations.

    In biology: The nitrogen atoms could interact with biological targets such as enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene: A similar compound with slight variations in the functional groups or the cyclic framework.

    Other multi-cyclic compounds: Such as phthalocyanines or porphyrins, which also contain multiple nitrogen atoms and are used in various applications.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of nitrogen atoms and the inclusion of a tin atom, which could impart unique chemical and physical properties not found in similar compounds.

Eigenschaften

Molekularformel

C32H16N8Sn

Molekulargewicht

631.2 g/mol

IUPAC-Name

9,18,27,36,37,39,40,41-octaza-38λ2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI-Schlüssel

LLVONELOQJAYBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.